molecular formula C14H13NO2S B14721693 O-(4-Methoxyphenyl) phenylcarbamothioate CAS No. 10577-73-8

O-(4-Methoxyphenyl) phenylcarbamothioate

Cat. No.: B14721693
CAS No.: 10577-73-8
M. Wt: 259.33 g/mol
InChI Key: UITBEMRACBPALU-UHFFFAOYSA-N
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Description

It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Methoxyphenyl) phenylcarbamothioate typically involves the reaction of 4-methoxyphenol with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

O-(4-Methoxyphenyl) phenylcarbamothioate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

O-(4-Methoxyphenyl) phenylcarbamothioate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of O-(4-Methoxyphenyl) phenylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Similar in structure due to the presence of the methoxyphenyl group.

    Phenylcarbamothioic acid: Shares the carbamothioate moiety with O-(4-Methoxyphenyl) phenylcarbamothioate.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

10577-73-8

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

O-(4-methoxyphenyl) N-phenylcarbamothioate

InChI

InChI=1S/C14H13NO2S/c1-16-12-7-9-13(10-8-12)17-14(18)15-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,18)

InChI Key

UITBEMRACBPALU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=S)NC2=CC=CC=C2

Origin of Product

United States

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